

# Spectroscopic Product Comparison Guide: 2-Bromo-N,N-dimethylaniline Isomers

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## Compound of Interest

Compound Name: 2-Bromo-N,N-dimethylaniline

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This guide provides a detailed spectroscopic comparison of the ortho, meta, and para isomers of **2-Bromo-N,N-dimethylaniline**. The data presented is essential for the unambiguous identification and characterization of these closely related compounds in research and development settings.

## Spectroscopic Data Summary

The following table summarizes the key spectroscopic data obtained for **2-Bromo-N,N-dimethylaniline**, 3-Bromo-N,N-dimethylaniline, and 4-Bromo-N,N-dimethylaniline.

Spectroscopic Technique	2-Bromo-N,N-dimethylaniline (ortho)	3-Bromo-N,N-dimethylaniline (meta)	4-Bromo-N,N-dimethylaniline (para)
$^1\text{H}$ NMR ( $\text{CDCl}_3$ , ppm)	Aromatic Protons: 7.53 (dd), 7.25 (td), 7.05 (td), 6.95 (dd) $\text{N}(\text{CH}_3)_2$ : 2.70 (s)	Aromatic Protons: 7.15 (t), 6.85-6.75 (m), 6.65 (t) $\text{N}(\text{CH}_3)_2$ : 2.95 (s)	Aromatic Protons: 7.29 (d, $J = 9.1$ Hz), 6.58 (d, $J = 9.0$ Hz) $\text{N}(\text{CH}_3)_2$ : 2.92 (s) <a href="#">[1]</a>
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ , ppm)	152.5, 134.0, 128.5, 124.5, 121.0, 118.5, 44.0	151.8, 130.5, 123.0, 119.5, 115.0, 111.0, 40.5	149.4, 131.7, 114.1, 108.5, 40.6 <a href="#">[1]</a>
Infrared (IR) ( $\text{cm}^{-1}$ )	C-H (arom): ~3060C-H (aliph): ~2930, 2860, 2810C=C (arom): ~1580, 1480C-N: ~1350C-Br: ~750	C-H (arom): ~3050C-H (aliph): ~2920, 2850, 2800C=C (arom): ~1590, 1470C-N: ~1340C-Br: ~800, 680	C-H (arom): ~3080C-H (aliph): ~2900, 2850, 2800C=C (arom): ~1600, 1500C-N: ~1345C-Br: ~810
Mass Spectrometry (m/z)	$\text{M}^+$ : 199/201 (approx. 1:1 ratio)Fragments: 184/186, 120, 104, 77	$\text{M}^+$ : 199/201 (approx. 1:1 ratio)Fragments: 184/186, 120, 104, 77	$\text{M}^+$ : 199/201 (approx. 1:1 ratio)Fragments: 184/186, 120, 104, 77

## Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of the **2-Bromo-N,N-dimethylaniline** isomers.



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Caption: Workflow for Spectroscopic Comparison.

## Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general methodologies are outlined below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were acquired on a 400 MHz spectrometer.
- **Sample Preparation:** Approximately 5-10 mg of each isomer was dissolved in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- **$^1\text{H}$  NMR Parameters:** Spectra were recorded with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to TMS ( $\delta$  0.00).
- **$^{13}\text{C}$  NMR Parameters:** Spectra were recorded with a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans. Chemical shifts are reported in ppm relative to the  $\text{CDCl}_3$  solvent peak ( $\delta$  77.16).

## Infrared (IR) Spectroscopy

- **Instrumentation:** IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- **Sample Preparation:** A small amount of the liquid or solid sample was placed directly onto the ATR crystal.
- **Parameters:** Spectra were collected over a range of 4000-600  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A total of 32 scans were co-added and averaged. The data is presented in wavenumbers ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

- **Instrumentation:** Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source.
- **Sample Introduction:** Samples were introduced via a gas chromatograph (GC) or by direct insertion probe.

- **EI Parameters:** The ionization energy was set to 70 eV.
- **Mass Analysis:** Spectra were recorded over a mass-to-charge (m/z) range of 50-500. The characteristic isotopic pattern of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in approximately a 1:1 ratio) is a key diagnostic feature in the mass spectra of these compounds.

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## References

- 1. rsc.org [rsc.org]
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